molecular formula C17H14FNO3 B11716883 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

Cat. No.: B11716883
M. Wt: 299.30 g/mol
InChI Key: WOXPXZYMWKDGAP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl and dimethoxy groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2,3-dimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized using a cyclization agent like polyphosphoric acid to form the quinoline ring structure.

    Oxidation: The final step involves the oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinolinone to its corresponding alcohol.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used to study enzyme interactions and receptor binding due to its unique structure.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s stability and electronic properties make it useful in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoline core facilitates its integration into biological systems. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)quinoline
  • 5,6-Dimethoxyquinoline
  • 4(1H)-Quinolinone

Uniqueness

2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is unique due to the combination of the fluorophenyl and dimethoxy groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it exhibits higher potency and selectivity in its interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)

InChI Key

WOXPXZYMWKDGAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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